molecular formula C5H4ClN5 B1524405 (2-Amino-6-chloropyrimidin-4-yl)cyanamide CAS No. 1255147-20-6

(2-Amino-6-chloropyrimidin-4-yl)cyanamide

Cat. No. B1524405
CAS RN: 1255147-20-6
M. Wt: 169.57 g/mol
InChI Key: BJTRJUROFYBQGN-UHFFFAOYSA-N
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Description

“(2-Amino-6-chloropyrimidin-4-yl)cyanamide” is a chemical compound with the CAS Number: 1255147-20-6 . It has a molecular weight of 169.57 and its IUPAC name is 2-amino-6-chloro-4-pyrimidinylcyanamide .


Molecular Structure Analysis

The InChI code for “(2-Amino-6-chloropyrimidin-4-yl)cyanamide” is 1S/C5H4ClN5/c6-3-1-4 (9-2-7)11-5 (8)10-3/h1H, (H3,8,9,10,11) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Microwave Assisted Synthesis

An efficient method for synthesizing N′-aryl/(alkyl)-substituted N-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines involves treating N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide with primary alkyl or arylamines under microwave conditions. This process yields N′-alkyl(aryl)guanidine derivatives with excellent efficiency, highlighting the utility of cyanamide derivatives in synthesizing complex molecules efficiently (Machicao et al., 2017).

Multicomponent Reactions

Cyanamide serves as a versatile building block in synthesizing 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives via a multicomponent reaction. This innovative approach showcases the compound's role in facilitating complex reactions, leading to the formation of various heterocycle skeletons depending on the reaction conditions employed (Hulme et al., 2008).

Prebiotic Chemistry and Astrochemistry

Cyanamide's relevance in prebiotic chemistry is underscored by its conversion into urea in liquid water and its isomer, carbodiimide, which can assemble amino acids into peptides. Research demonstrates that carbodiimide can be formed from cyanamide at low temperatures, offering insights into the chemical processes that may occur in interstellar environments and contribute to the formation of life-essential molecules (Duvernay et al., 2005).

Cyclization Reactions

Cyanamide derivatives participate in cyclization reactions with various substrates to produce heterocyclic compounds such as 2-amino-3,4-dihydroquinazolin-4-one and 2-aminoquinazoline derivatives. These reactions highlight the compound's role in generating pharmacologically relevant structures, demonstrating its broad applicability in medicinal chemistry and drug development (Shikhaliev et al., 2008).

Iron-Catalyzed Formation of 2-Aminopyridines

The iron-catalyzed [2 + 2 + 2] cycloaddition of diynes and cyanamides to form highly substituted 2-aminopyridines showcases an atom-efficient, high-yielding, and regioselective method. This reaction underscores the potential of cyanamide derivatives in synthesizing complex and diverse molecular architectures, further expanding their utility in organic synthesis and material science (Lane et al., 2012).

Safety and Hazards

“(2-Amino-6-chloropyrimidin-4-yl)cyanamide” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2-amino-6-chloropyrimidin-4-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-4(9-2-7)11-5(8)10-3/h1H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTRJUROFYBQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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